molecular formula C23H17Cl2NO3 B5051840 benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate

benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate

Cat. No. B5051840
M. Wt: 426.3 g/mol
InChI Key: HZGLTPCVDYHLIU-STZFKDTASA-N
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Description

The compound “benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate” is a complex organic molecule that contains several functional groups. These include a benzyl group, an acrylate group, and two chlorobenzoyl groups . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the benzyl group might undergo reactions at the benzylic position . The acrylate group could participate in addition reactions, and the chlorobenzoyl groups might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific data, it’s difficult to provide details on the properties of this compound .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the environment in which it is used. Without specific context, it’s challenging to predict the exact mechanism of action for this compound .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. These could include exploring its reactivity, studying its potential uses in various industries, and investigating its safety and environmental impact .

properties

IUPAC Name

benzyl (Z)-2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO3/c24-18-12-10-16(11-13-18)14-21(23(28)29-15-17-6-2-1-3-7-17)26-22(27)19-8-4-5-9-20(19)25/h1-14H,15H2,(H,26,27)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGLTPCVDYHLIU-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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